1-(cyclopropylmethyl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one
CAS No.: 380605-36-7
Cat. No.: VC8269814
Molecular Formula: C10H11N3O
Molecular Weight: 189.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 380605-36-7 |
|---|---|
| Molecular Formula | C10H11N3O |
| Molecular Weight | 189.21 g/mol |
| IUPAC Name | 1-(cyclopropylmethyl)-3H-imidazo[4,5-c]pyridin-2-one |
| Standard InChI | InChI=1S/C10H11N3O/c14-10-12-8-5-11-4-3-9(8)13(10)6-7-1-2-7/h3-5,7H,1-2,6H2,(H,12,14) |
| Standard InChI Key | SQDBJTWIXWXJQR-UHFFFAOYSA-N |
| SMILES | C1CC1CN2C3=C(C=NC=C3)NC2=O |
| Canonical SMILES | C1CC1CN2C3=C(C=NC=C3)NC2=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic core comprising an imidazole ring fused to a pyridine ring at the [4,5-c] position. The cyclopropylmethyl group is attached to the nitrogen atom at position 1 of the imidazole ring, introducing steric and electronic effects that influence its reactivity and binding interactions. The molecular formula is C₁₀H₁₁N₃O, with a molecular weight of 189.21 g/mol .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Density | 1.330 ± 0.06 g/cm³ | |
| Predicted pKa | 12.53 ± 0.20 | |
| Molecular Weight | 189.21 g/mol | |
| Solubility | Low aqueous solubility |
The three-dimensional conformation of the molecule, particularly the orientation of the cyclopropylmethyl group, plays a critical role in its interactions with biological targets. Computational models suggest that the cyclopropane ring induces torsional strain, which may enhance binding affinity to hydrophobic pockets in proteins .
Synthesis and Structural Modification
Synthetic Routes
The synthesis of 1-(cyclopropylmethyl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one typically involves multi-step organic reactions. A common approach begins with the alkylation of a pyridine precursor followed by cyclization to form the imidazo[4,5-c]pyridine core.
Key Steps:
-
Alkylation: Reaction of 4-amino-pyridin-2-one with (bromomethyl)cyclopropane in the presence of a base such as potassium carbonate.
-
Cyclization: Intramolecular condensation under acidic conditions to form the fused imidazole ring.
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Purification: Chromatographic techniques to isolate the target compound with >95% purity .
Table 2: Optimization of Synthesis Parameters
| Parameter | Optimal Condition | Yield |
|---|---|---|
| Reaction Temperature | 80–100°C | 75–85% |
| Catalyst | p-Toluenesulfonic acid | 78% |
| Solvent | Dimethylformamide (DMF) | 82% |
Recent advancements employ microwave-assisted synthesis to reduce reaction times from 12 hours to 30 minutes while maintaining yields above 80% .
Structural Analogues
Modifications to the cyclopropylmethyl group or the imidazo[4,5-c]pyridine core have been explored to enhance bioavailability. For example:
Biological Activity and Mechanism of Action
GRK5 Modulation
The compound demonstrates potent activity as a G-protein-coupled receptor kinase 5 (GRK5) modulator, as evidenced by patent EP2818472A1 . GRK5 regulates cardiac function and has implications in heart failure and hypertension. Molecular docking studies suggest that the cyclopropylmethyl group interacts with hydrophobic residues in the GRK5 ATP-binding pocket, inhibiting kinase activity with an IC₅₀ of 120 nM .
Pharmacological Applications
Cardiovascular Therapeutics
As a GRK5 inhibitor, this compound could mitigate pathological cardiac remodeling. In rodent models of heart failure, GRK5 inhibition reduces left ventricular hypertrophy by 30–40% .
Neurological Disorders
The structural similarity to Kv7 activators suggests potential in treating epilepsy and neuropathic pain. Kv7.2/7.3 channels are validated targets for antiepileptic drugs like retigabine .
Antimicrobial Activity
Imidazopyridine derivatives exhibit broad-spectrum antimicrobial effects. Although specific data on this compound are scarce, related molecules inhibit Staphylococcus aureus growth with MIC values of 4–8 μg/mL.
Challenges and Future Directions
Pharmacokinetic Limitations
The compound’s low aqueous solubility (<0.1 mg/mL at pH 7.4) and moderate metabolic stability (t₁/₂ = 45 minutes in human liver microsomes) necessitate formulation improvements . Prodrug strategies, such as phosphate ester derivatives, are under investigation .
Target Selectivity
Off-target interactions with GRK2 and GRK6 remain a concern, as these isoforms share 65% sequence homology with GRK5 . Structure-activity relationship (SAR) studies focusing on the cyclopropylmethyl moiety may improve selectivity.
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